N-Acetyl-4,4'-diaminodiphenylmethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

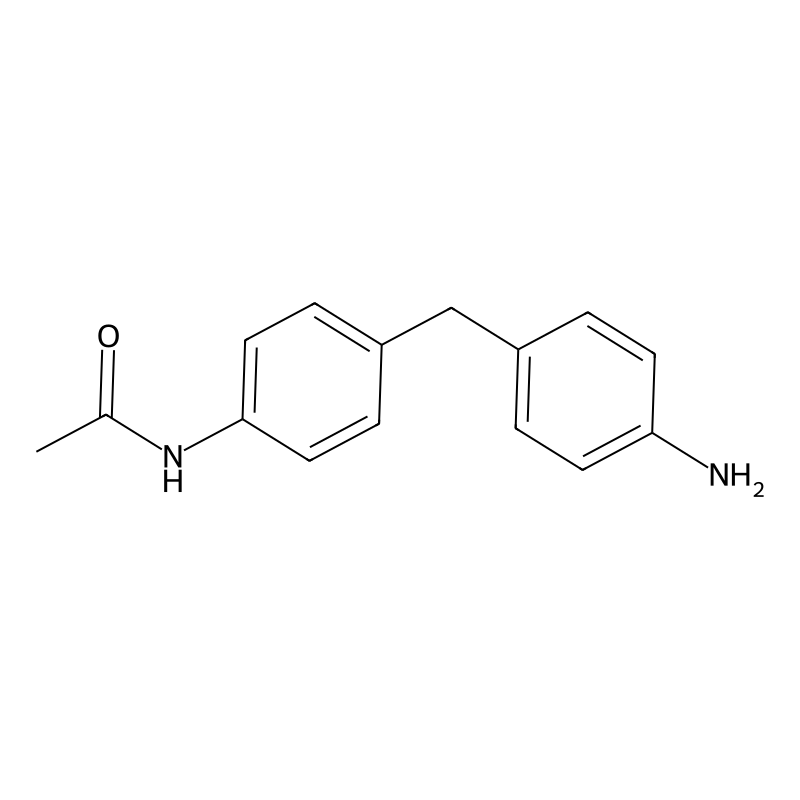

N-Acetyl-4,4'-diaminodiphenylmethane is a chemical compound with the molecular formula and a molecular weight of 240.3 g/mol. It is also identified by its CAS number, 24367-94-0. This compound is derived from 4,4'-diaminodiphenylmethane through the acetylation process, which introduces an acetyl group into the molecule. The structure consists of two aromatic rings connected by a methylene bridge, with amine groups at the para positions and an acetyl group attached to one of the amine groups.

N-Ac-MDA as a Biomarker of Exposure to 4,4'-Diaminodiphenylmethane (MDA)

4,4'-Diaminodiphenylmethane (MDA), also known as methylene dianiline, is an aromatic amine used in the production of various industrial products. It is classified as a potential human carcinogen by the International Agency for Research on Cancer (IARC) []. Due to its potential health risks, monitoring exposure to MDA is crucial. N-Ac-MDA is a major metabolite of MDA in humans, and its presence in urine can be used as a non-invasive biomarker of exposure [].

Studies have shown that urinary levels of N-Ac-MDA correlate well with airborne concentrations of MDA, making it a valuable tool for assessing occupational exposure in workers involved in the production and use of MDA-containing materials [].

N-Ac-MDA in Studies of MDA Metabolism and Detoxification

N-Acetylation is a major detoxification pathway for MDA in the body. By adding an acetyl group to the molecule, N-acetylation helps to increase its water solubility and facilitate its excretion through urine. Studying N-Ac-MDA formation can provide insights into the body's mechanisms for metabolizing and eliminating harmful chemicals like MDA [].

Research has shown that factors such as genetics and individual metabolic capacity can influence the rate of N-Ac-MDA formation. This information can be used to identify individuals who may be more susceptible to the harmful effects of MDA exposure [].

N-Ac-MDA as a Potential Tool in Cancer Research

Since MDA is a suspected human carcinogen, research is ongoing to explore the potential role of N-Ac-MDA as a biomarker for early detection of MDA-related cancers. While further research is needed, some studies suggest that N-Ac-MDA levels may be associated with an increased risk of certain cancers, particularly bladder cancer, in individuals exposed to MDA [].

The biological activity of N-acetyl-4,4'-diaminodiphenylmethane has been studied primarily in relation to its potential toxicity and metabolic pathways. Research indicates that it may exhibit cytotoxic effects in certain cell lines and could be implicated in mutagenic processes. Its metabolites have been detected in biological samples, suggesting that it undergoes metabolic conversion in living organisms. Studies have shown that exposure can lead to adverse effects on the liver and other organs, highlighting the need for careful handling.

The synthesis of N-acetyl-4,4'-diaminodiphenylmethane can be achieved through several methods:

- Acetylation of 4,4'-diaminodiphenylmethane: This method typically involves the reaction of 4,4'-diaminodiphenylmethane with acetic anhydride or acetyl chloride in a suitable solvent like ethanol under controlled conditions.

- Alternative routes: Other synthetic pathways may involve different acylating agents or conditions that yield similar products with varying degrees of purity and yield .

N-Acetyl-4,4'-diaminodiphenylmethane finds applications primarily in industrial processes:

- Polymer production: It is used as a hardener or curing agent in epoxy resins and polyurethane foams.

- Dyes and pigments: The compound serves as an intermediate in the synthesis of various dyes.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their biological activity.

Interaction studies involving N-acetyl-4,4'-diaminodiphenylmethane have focused on its metabolic pathways and potential interactions with other chemicals. Research indicates that it can form adducts with proteins and nucleic acids upon metabolic activation, which may lead to genotoxic effects. Furthermore, studies on its interactions with other compounds have revealed that it can influence the pharmacokinetics of co-administered drugs by altering their metabolism or excretion profiles .

Several compounds share structural similarities with N-acetyl-4,4'-diaminodiphenylmethane. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4,4'-Diaminodiphenylmethane | C13H14N2 | A precursor without acetylation; used in polymerization. |

| N,N-Diethyl-m-toluamide | C12H17N | Exhibits different biological activity; used as an anesthetic. |

| 2-Amino-5-nitrophenol | C6H6N2O3 | A nitro-substituted compound; used in dye synthesis. |

N-Acetyl-4,4'-diaminodiphenylmethane is unique due to its specific acetylation at one of the amine groups, which alters its reactivity and biological profile compared to its analogs.

N-Acetyl-4,4'-diaminodiphenylmethane is an important organic compound primarily synthesized through the acetylation of 4,4'-diaminodiphenylmethane (also known as 4,4'-methylenedianiline) [1]. The industrial manufacturing of this compound involves several established processes that have been optimized for large-scale production [2]. The starting material, 4,4'-diaminodiphenylmethane, is typically produced through the condensation reaction between aniline and formaldehyde in the presence of an acid catalyst [6].

In industrial settings, the synthesis of N-Acetyl-4,4'-diaminodiphenylmethane follows similar principles as laboratory methods but on a significantly larger scale . The process typically employs continuous flow reactors and automated systems to ensure consistent quality and high yield . The reaction conditions are carefully optimized to minimize by-product formation and maximize efficiency .

The standard industrial manufacturing process involves the following key steps:

- Production of 4,4'-diaminodiphenylmethane through the reaction of aniline with formaldehyde

- Acetylation of 4,4'-diaminodiphenylmethane using acetic anhydride

- Purification of the final product through crystallization

The industrial synthesis of 4,4'-diaminodiphenylmethane, the precursor compound, typically follows this reaction pathway:

Aniline + Formaldehyde → 4,4'-diaminodiphenylmethaneThis reaction is typically carried out by adding aniline to hydrochloric acid to form aniline hydrochloride, which is then condensed with formaldehyde at relatively low temperatures (below 40°C) [20]. The condensation product is subsequently rearranged to 4,4'-diaminodiphenylmethane by heating at temperatures between 60-100°C [20].

Once 4,4'-diaminodiphenylmethane is obtained, the acetylation step is performed using acetic anhydride as the acetylating agent [1]. The reaction is typically carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The mixture is heated to a temperature range of 60-80°C for several hours to ensure complete acetylation .

| Process Parameter | Typical Industrial Conditions |

|---|---|

| Temperature | 60-80°C |

| Pressure | Atmospheric or slightly elevated |

| Reaction Time | 4-8 hours |

| Catalyst | Acid catalyst (e.g., sulfuric acid) |

| Solvent | Minimal or solvent-free |

| Yield | 85-95% |

The industrial production of N-Acetyl-4,4'-diaminodiphenylmethane has been optimized to achieve high yields while minimizing waste generation . Modern manufacturing facilities employ continuous flow processes rather than batch reactions to improve efficiency and reduce environmental impact [18].

Laboratory-Scale Synthesis Routes

Several laboratory-scale synthesis routes have been developed for N-Acetyl-4,4'-diaminodiphenylmethane, offering flexibility for research and small-scale production [1]. These methods typically involve the acetylation of 4,4'-diaminodiphenylmethane using various acetylating agents under controlled conditions .

The most common laboratory synthesis route involves the reaction of 4,4'-diaminodiphenylmethane with acetic anhydride [1]. This reaction can be represented as follows:

4,4'-diaminodiphenylmethane + Acetic anhydride → N-Acetyl-4,4'-diaminodiphenylmethane + Acetic acidAccording to research findings, the synthesis can be performed under various conditions depending on the desired purity and yield [1]. A typical laboratory procedure involves the following steps:

- Dissolution of 4,4'-diaminodiphenylmethane in a suitable solvent (e.g., ethanol or methanol)

- Addition of acetic anhydride in slight excess (typically 1.1-1.5 equivalents)

- Stirring the reaction mixture at room temperature or under mild heating (30-60°C)

- Monitoring the reaction progress using thin-layer chromatography

- Purification of the product through recrystallization

Alternative laboratory synthesis routes include:

- Using acetyl chloride as the acetylating agent in the presence of a base such as triethylamine or sodium acetate [17]

- Employing microwave-assisted synthesis to reduce reaction times and improve yields [26]

- Utilizing solvent-free conditions with catalytic amounts of Lewis acids [25]

The choice of synthesis route depends on factors such as available reagents, desired purity, and scale of production [4]. Laboratory-scale synthesis typically yields between 70-90% of the desired product after purification [1].

One notable laboratory synthesis method involves the reaction of 4,4'-diaminodiphenylmethane with acetic anhydride in the presence of hydrochloric acid in ethanol [1]. This method has been reported to yield approximately 40% of N-Acetyl-4,4'-diaminodiphenylmethane [1].

| Synthesis Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Standard acetylation | Acetic anhydride | 60-80°C, 4-6h | 70-85 |

| Acid-catalyzed | Acetic anhydride, HCl | Room temp., 2-3h | 40-60 |

| Base-catalyzed | Acetic anhydride, Et₃N | 30-40°C, 1-2h | 75-90 |

| Microwave-assisted | Acetic anhydride | 100°C, 5-15min | 80-95 |

Laboratory-scale synthesis routes provide valuable insights for process optimization and can serve as the basis for scaling up to industrial production [4].

Catalytic and Solvent Systems Optimization

The optimization of catalytic and solvent systems plays a crucial role in enhancing the efficiency and selectivity of N-Acetyl-4,4'-diaminodiphenylmethane synthesis . Various catalysts have been investigated to improve reaction rates, yields, and product purity [22].

Catalytic Systems

Traditional acid catalysts such as sulfuric acid and hydrochloric acid have been widely used for the acetylation of 4,4'-diaminodiphenylmethane [6]. However, these liquid acids present challenges related to equipment corrosion and environmental concerns [6]. To address these issues, solid acid catalysts have emerged as environmentally friendly alternatives [6].

Several heterogeneous catalysts have been studied for the acetylation of aromatic amines, including:

- Cation exchange resins (strongly acidic or weakly acidic styrene series or acrylic series) [6]

- Zeolite molecular sieves, particularly USY molecular sieve [6]

- Alumina (Al₂O₃) as a Lewis acid catalyst [30]

- Hydrotalcite in water as an environmentally friendly catalyst [19]

- Task-specific imidazolium ionic liquids [27]

Research has shown that aluminum oxide (Al₂O₃) can serve as an effective catalyst for the acetylation of amines, achieving conversion rates of up to 64% when used with acetonitrile as both solvent and acetylating agent [30]. This represents a significant improvement over other Lewis acids such as iron(III) oxide (Fe₂O₃), boric acid, and aluminum chloride (AlCl₃) [30].

| Catalyst | Solvent | Conversion (%) |

|---|---|---|

| Fe₂O₃ | Acetonitrile | 0 |

| Boric acid | Acetonitrile | 3 |

| AlCl₃ | Acetonitrile | 19 |

| Al₂O₃ | Acetonitrile | 64 |

The use of ionic liquids as catalysts for acetylation reactions has also gained attention due to their unique properties [27]. Task-specific amino-functionalized imidazolium ionic liquids, such as acetate1-(2-tert-butoxycarbonylamino-ethyl)-3-methyl-3H-imidazol-1-ium (Boc-NH-EMIM.OAc), have shown excellent catalytic activity for the acetylation of alcohols, phenols, and amines in the presence of acetic anhydride under solvent-free conditions [27].

Solvent Systems

The choice of solvent significantly impacts the efficiency and environmental footprint of N-Acetyl-4,4'-diaminodiphenylmethane synthesis [16]. Traditional organic solvents such as toluene, dichloromethane, and acetonitrile have been commonly used . However, there is a growing trend toward more environmentally friendly alternatives [23].

Several solvent systems have been investigated for the acetylation of aromatic amines:

- Conventional organic solvents (ethanol, methanol, toluene)

- Water as an environmentally benign medium [17]

- Deep eutectic solvents (DES) such as [ChCl][ZnCl₂]₂ [16]

- Solvent-free conditions [25] [28]

- Green solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) [23]

Research has demonstrated that water can serve as an effective medium for the acetylation of primary amines and amino acids using acetyl chloride under weakly basic conditions [17]. This approach represents a green chemical transformation with easy work-up and isolation of the amide derivatives [17].

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents [16]. For instance, [ChCl][ZnCl₂]₂ has been used as a dual catalyst and solvent system for the N-formylation and N-acetylation of anilines using formamide, formic acid, and acetic acid as starting materials [16]. This system offers advantages such as durability, reusability, and environmental friendliness [16].

The optimization of catalytic and solvent systems continues to be an active area of research, with a focus on developing more efficient and environmentally sustainable processes for the synthesis of N-Acetyl-4,4'-diaminodiphenylmethane [22].

Green Chemistry Approaches for Sustainable Production

The synthesis of N-Acetyl-4,4'-diaminodiphenylmethane has been the subject of various green chemistry initiatives aimed at developing more sustainable production methods [16]. These approaches focus on reducing environmental impact through the use of safer reagents, catalysts, and reaction conditions [17].

Solvent-Free and Reduced-Solvent Systems

Solvent-free acetylation represents one of the most significant green chemistry approaches for the synthesis of N-Acetyl-4,4'-diaminodiphenylmethane [25]. This method eliminates the need for organic solvents, thereby reducing waste generation and environmental impact [28]. Research has shown that acetylation reactions can be efficiently performed under solvent-free conditions using stoichiometric amounts of acetic anhydride in the presence of catalytic amounts of vanadyl sulfate (VOSO₄) [28].

A sustainable solvent-free protocol for acetylation reactions has demonstrated that thymol (a naturally occurring phenol) can be converted to the corresponding ester with good yields using just 1% of VOSO₄ as catalyst [28]. This process can be efficiently adapted for the acetylation of other phenols, alcohols, and aryl and alkyl thiols [28].

Further improvements have been achieved by replacing acetic anhydride with isopropenyl acetate (IPA), a greener alternative where the only by-product is acetone, which can be easily removed through distillation [28].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents another green chemistry approach for the production of N-Acetyl-4,4'-diaminodiphenylmethane [26]. This method offers several advantages, including:

- Reduced reaction times

- Lower energy consumption

- Higher yields

- Improved selectivity

Research has demonstrated that microwave irradiation efficiently promotes the condensation of anilines and aromatic aldehydes to give triarylmethanes with good yields in short reaction times [26]. This approach offers advantages such as simple procedures, fast reaction rates, mild reaction conditions, and improved yields compared to conventional heating methods [26].

Microwave-assisted solvent-free acetylation of cellulose with acetic anhydride using iodine as a catalyst has been optimized, with parameters including microwave irradiation power (300-800 W), reaction time (5-40 min), reaction temperature (80-130°C), and amount of iodine (1-15 mol%) [29]. This method represents a promising approach for producing acetylated compounds in a more economical and environmentally friendly manner [29].

Continuous Flow Chemistry

Continuous flow chemistry has emerged as a sustainable approach for the synthesis of N-Acetyl-4,4'-diaminodiphenylmethane [30]. This method offers several advantages over traditional batch processes, including:

- Improved heat and mass transfer

- Enhanced safety

- Reduced reaction times

- Increased process efficiency

- Better control over reaction parameters

A continuous-flow acetylation reaction has been developed using acetonitrile as both the acetylation agent and solvent, with alumina as the catalyst [30]. This method utilizes milder reagents than those used conventionally and has been successfully tested on various aromatic and aliphatic amines with good conversion rates [30]. The catalyst showed excellent reusability, and the process was successfully scaled up [30].

| Parameter | Optimal Conditions |

|---|---|

| Temperature | 200°C |

| Pressure | 50 bar |

| Flow Rate | 0.1 mL/min |

| Residence Time | 27 min |

| Catalyst | Al₂O₃ |

Environmentally Friendly Catalysts

The development of environmentally friendly catalysts represents a key aspect of green chemistry approaches for the synthesis of N-Acetyl-4,4'-diaminodiphenylmethane [19]. Several catalytic systems have been investigated:

- Hydrotalcite in water as an efficient and environmentally friendly catalyst for the acylation of amines and phenols [19]

- Tartaric acid-glacial acetic acid system as a simple, affordable, and ecologically friendly catalyst for the N-acetylation of primary aromatic amines [25]

- Brine solution as a medium for acetylation using acetyl chloride under weakly basic conditions [17]

- Solid acid catalysts such as cation exchange resins as alternatives to liquid acids [6]

Research has shown that hydrotalcite can effectively catalyze the synthesis of amides and esters in water at room temperature [19]. This method follows the principles of green chemistry, offering advantages such as operational simplicity, moderate to high yields, and no need for chromatographic separation [19].

The use of brine solution for acetylation reactions represents another environmentally friendly approach [17]. This method involves the reaction of primary amines and amino acids with acetyl chloride in the presence of sodium acetate and/or triethylamine, followed by trituration with aqueous saturated bicarbonate solution [17]. This approach is particularly valuable as it allows the efficient use of acetyl chloride, a highly reactive but inexpensive acetylating agent, in an aqueous medium [17].